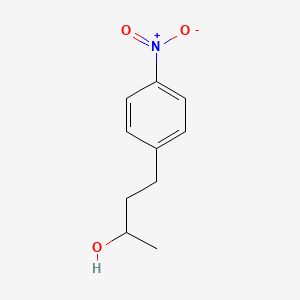

4-(4-Nitrophenyl)butan-2-ol

Descripción general

Descripción

4-(4-Nitrophenyl)butan-2-ol is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 . The compound is typically stored in a dry room at normal temperature . It is a solid or viscous liquid .

Synthesis Analysis

The synthesis of this compound has been explored by researchers using various methods. For instance, one study used p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline . Another study discussed the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8,12H,2-3H2,1H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . This reaction has been widely studied due to its easy measurement of kinetic parameters through UV-visible spectroscopic techniques .Physical and Chemical Properties Analysis

This compound has a density of 1.183±0.06 g/cm3 . Its boiling point is predicted to be 346.3±17.0 °C . The compound is a solid or viscous liquid .Aplicaciones Científicas De Investigación

Crystallographic Structure Analysis

The crystallographic structure of compounds related to 4-(4-Nitrophenyl)butan-2-ol has been a subject of study. For instance, Shi and Jiang (1999) investigated the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, revealing its crystallization in specific space groups and providing detailed molecular dimensions (Shi & Jiang, 1999).

Antiinflammatory Properties

Research on compounds structurally similar to this compound indicates potential antiinflammatory properties. Goudie et al. (1978) studied a series of compounds for their antiinflammatory activity, highlighting the importance of specific structural groups for enhanced activity (Goudie et al., 1978).

Synthesis of Derivatives

The synthesis of derivatives and regioisomeric products from similar compounds has been explored. Harding et al. (2005) demonstrated the efficient use of a directing group in asymmetric aminohydroxylation for synthesizing homoserine and GABOB derivatives (Harding et al., 2005).

Cytotoxic Potential

Compounds related to this compound have been evaluated for their cytotoxic potential. Rather et al. (2013) isolated a cytotoxic metabolite from Streptomyces collinus, exhibiting significant activity against various cancer cell lines (Rather et al., 2013).

Educational and Synthetic Applications

Dintzner et al. (2012) demonstrated the use of a related compound in undergraduate organic laboratory projects, focusing on environmentally friendly synthesis and student research projects [(Dintzner et al., 2012)](https://consensus.app/papers/researchbased-laboratory-project-investigation-onepot-dintzner/fa115b18c811573caf27c37cfcaf0969/?utm_source=chatgpt).

Tobacco-Specific Carcinogen Metabolism

Research by Hecht et al. (1980) on a tobacco-specific carcinogen closely related to this compound provided insights into its metabolism and the formation of potential carcinogenic metabolites in rats (Hecht et al., 1980).

Photolabile Protecting Groups in Peptide Synthesis

Chen et al. (2022) explored derivatives of compounds similar to this compound as photolabile protecting groups in solid-phase peptide synthesis, highlighting their environmental friendliness and effectiveness (Chen et al., 2022).

Enzyme Recruitment in Molecular Imprinting

Ohya et al. (1996) studied the molecular imprinting of bovine serum albumin using a transition-state analogue related to this compound, enhancing its catalytic activity for specific reactions (Ohya et al., 1996).

'Green' Biocatalytic Oxidation

Kosjek et al. (2003) used a model reaction involving a compound similar to this compound to develop a 'green' oxidation method, demonstrating its potential in biocatalytic transformations (Kosjek et al., 2003).

Mecanismo De Acción

While the specific mechanism of action for 4-(4-Nitrophenyl)butan-2-ol is not mentioned in the search results, the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials has been discussed . This process involves the use of reducing agents and is influenced by factors such as the size and structure of the active nanoparticles .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials, a reaction involving 4-(4-Nitrophenyl)butan-2-ol, is a topic of ongoing research . This reaction serves as a benchmark for assessing the activity of nanostructured materials, and future studies may continue to explore this area .

Propiedades

IUPAC Name |

4-(4-nitrophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPVTVNOYLLUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl](/img/structure/B3325185.png)

![4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline](/img/structure/B3325251.png)

![benzyl (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-carboxylate](/img/structure/B3325266.png)